ethyl 1-{3-[3-(trifluoromethyl)phenyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-yl}piperidine-3-carboxylate
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Description
Ethyl 1-{3-[3-(trifluoromethyl)phenyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-yl}piperidine-3-carboxylate is a useful research compound. Its molecular formula is C24H22F3N5O2 and its molecular weight is 469.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 469.17255945 g/mol and the complexity rating of the compound is 725. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary targets of this compound are neurodegenerative diseases , ischemic stroke, and traumatic brain injury . The compound is part of a series of novel triazole-pyrimidine-based compounds designed to have neuroprotective and anti-neuroinflammatory properties .
Mode of Action
The compound interacts with its targets by inhibiting nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells . It also reduces the expression of the endoplasmic reticulum (ER) chaperone, BIP, and the apoptosis marker cleaved caspase-3 in human neuronal cells . A molecular docking study showed that the lead compounds have favorable interaction with active residues of ATF4 and NF-kB proteins .
Biochemical Pathways
The compound affects the ER stress pathway, apoptosis pathway, and the NF-kB inflammatory pathway . By inhibiting these pathways, the compound exhibits promising neuroprotective and anti-inflammatory properties .
Result of Action
The result of the compound’s action is the significant anti-neuroinflammatory properties and promising neuroprotective activity . This is demonstrated by the inhibition of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production, as well as the reduced expression of the ER chaperone, BIP, and the apoptosis marker cleaved caspase-3 .
Biological Activity
Ethyl 1-{3-[3-(trifluoromethyl)phenyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-yl}piperidine-3-carboxylate is a complex organic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following molecular formula:
- Molecular Formula : C16H16F3N5O2
- CAS Number : 1245643-77-9
- Molecular Weight : 385.32 g/mol
The structure features a piperidine ring linked to a quinazoline derivative via a triazole moiety, which is significant for its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes that are crucial in various metabolic pathways. For instance, studies indicate that it may act as an inhibitor of cyclooxygenase (COX) enzymes, which are involved in inflammation and pain pathways.
- Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial activity against several bacterial strains. The minimum inhibitory concentration (MIC) values indicate significant efficacy against pathogens such as Staphylococcus aureus and Escherichia coli.
Antimicrobial Activity
A study conducted on the antimicrobial properties of related compounds revealed:
Compound | Bacterial Strain | MIC (µg/mL) |
---|---|---|
This compound | Staphylococcus aureus | 32 |
This compound | Escherichia coli | 64 |
These findings suggest that the compound possesses moderate antibacterial activity.
Anti-inflammatory Activity
Research into the anti-inflammatory effects of similar triazole compounds indicated:
Compound | Inflammatory Model | Effectiveness |
---|---|---|
Analogous Triazole Compound | Carrageenan-induced paw edema in rats | Significant reduction in edema at doses of 10 mg/kg |
While specific data for this compound is limited, related compounds show promise in reducing inflammation.
Case Studies and Research Findings
Several studies have investigated the pharmacological properties of compounds similar to this compound:
- Study on Antimicrobial Efficacy : A comparative study highlighted the antimicrobial effects of various triazole derivatives against fungal and bacterial infections. The results indicated that modifications in the trifluoromethyl group significantly enhanced antimicrobial potency.
- Anti-cancer Potential : Research has also explored the potential anti-cancer properties of quinazoline derivatives. In vitro studies demonstrated that certain derivatives could induce apoptosis in cancer cell lines through modulation of apoptotic pathways.
Properties
IUPAC Name |
ethyl 1-[3-[3-(trifluoromethyl)phenyl]triazolo[1,5-a]quinazolin-5-yl]piperidine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22F3N5O2/c1-2-34-23(33)16-8-6-12-31(14-16)21-18-10-3-4-11-19(18)32-22(28-21)20(29-30-32)15-7-5-9-17(13-15)24(25,26)27/h3-5,7,9-11,13,16H,2,6,8,12,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQKJJVZETFJYJP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCN(C1)C2=NC3=C(N=NN3C4=CC=CC=C42)C5=CC(=CC=C5)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22F3N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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